molecular formula C16H19NO3S B272580 N-benzyl-2-methoxy-4,5-dimethylbenzenesulfonamide

N-benzyl-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B272580
M. Wt: 305.4 g/mol
InChI Key: MJGHCRABQOKTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used as a topical analgesic and anti-inflammatory agent. It was first synthesized in 1966 by the Italian pharmaceutical company Farmitalia-Carlo Erba. Since then, it has been widely used in various medical fields, including dentistry, gynecology, and ophthalmology.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the synthesis of prostaglandins and leukotrienes, which are responsible for inflammation and pain. It also blocks the activity of histamine, which is involved in the immune response and allergic reactions.
Biochemical and Physiological Effects:
Benzydamine has been shown to have a number of biochemical and physiological effects, including reducing inflammation, pain, and swelling. It also has local anesthetic properties, which can help to relieve pain and discomfort. In addition, N-benzyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have antimicrobial activity, which may help to prevent infections.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is that it is relatively safe and has a low risk of toxicity. It is also readily available and affordable. However, one limitation is that it may not be suitable for all types of experiments, as its effects are primarily localized to the site of application.

Future Directions

There are several potential future directions for research on N-benzyl-2-methoxy-4,5-dimethylbenzenesulfonamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor activity in some studies. Another area of interest is its potential use in the treatment of inflammatory bowel disease, as it has been shown to have anti-inflammatory effects in animal models. Finally, there is ongoing research into the development of new formulations of N-benzyl-2-methoxy-4,5-dimethylbenzenesulfonamide that may be more effective and have fewer side effects than current formulations.

Synthesis Methods

Benzydamine can be synthesized through the reaction of N-benzyl-4,5-dimethylbenzenesulfonamide with methoxyacetic acid in the presence of a strong acid catalyst, such as sulfuric acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

Benzydamine has been extensively studied for its pharmacological properties, including its anti-inflammatory, analgesic, and local anesthetic effects. It has also been investigated for its potential use in the treatment of various medical conditions, such as sore throat, oral mucositis, and postoperative pain. In addition, N-benzyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.

properties

Product Name

N-benzyl-2-methoxy-4,5-dimethylbenzenesulfonamide

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-benzyl-2-methoxy-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-12-9-15(20-3)16(10-13(12)2)21(18,19)17-11-14-7-5-4-6-8-14/h4-10,17H,11H2,1-3H3

InChI Key

MJGHCRABQOKTKU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=C2)OC

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.